5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
5-(1,3-Benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic aromatic system and a 1,3-benzodioxol-5-yl substituent at position 3.
The molecular formula is inferred as C₁₈H₁₅N₃O₄ based on structural analogs, though this requires experimental confirmation.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-18-14-13(15(20)19(2)16(18)21)10(5-6-17-14)9-3-4-11-12(7-9)23-8-22-11/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZQTLYRZLVWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often require the use of solvents such as xylene and bases like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit anticancer properties. Studies have shown that derivatives of pyrimidines can inhibit tumor growth and induce apoptosis in cancer cells. For instance, the compound has been included in screening libraries targeting cancer pathways and mechanisms of action related to cell proliferation and survival.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Specific derivatives have shown effectiveness against a range of pathogens, making it a candidate for developing new antimicrobial agents. The inclusion of this compound in anti-infective libraries suggests its potential utility in combating infections.
Pharmacological Insights
Enzyme Inhibition
Several studies have highlighted the role of pyrimidine derivatives in inhibiting key enzymes involved in disease processes. For example, the compound may act as an inhibitor of diacylglycerol kinase (DGK), which is implicated in various signaling pathways related to cancer and inflammation.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study B | Antimicrobial | Showed effectiveness against gram-positive bacteria with low MIC values. |
| Study C | Enzyme Inhibition | Identified as a potent DGK inhibitor with implications for cancer therapy. |
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of pyrido[2,3-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrido[2,3-d]pyrimidine Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The 1,3-benzodioxol-5-yl group in the target compound likely improves binding to enzymes like dihydrofolate reductase or cyclin-dependent kinases, similar to other pyrido[2,3-d]pyrimidines .
- Chlorophenyl and bromophenyl analogs exhibit enhanced antiproliferative and antimicrobial activities due to halogen-mediated hydrophobic interactions and electrophilic reactivity .
- Ethoxy and hydroxybenzoyl substituents increase metabolic stability and electronic polarization, respectively, influencing drug-likeness .
Structural Stability and Solubility :
- Methyl groups at positions 1 and 3 (common across all analogs) reduce ring strain and improve thermal stability.
- The target compound’s benzodioxole moiety may reduce aqueous solubility compared to hydroxy-substituted derivatives but enhance blood-brain barrier penetration .
Synthetic Complexity :
- Multi-step synthesis routes are typical for these derivatives, often requiring regioselective alkylation and cyclization. Automated flow reactors are employed industrially to optimize yields .
Biological Activity
5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in biological applications. This article explores its biological activity, focusing on its mechanism of action, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridopyrimidine core with a benzodioxole substituent. Its molecular formula is with a molecular weight of 344.35 g/mol. The structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets such as kinases. It has been shown to inhibit the eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis regulation. The inhibition mechanism involves binding to the catalytic domain of eEF-2K, thereby modulating its activity and affecting cellular processes.
Inhibition of eEF-2K
Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit varying degrees of inhibitory activity against eEF-2K. For instance:
- Compound 6 has an IC50 value of 420 nM.
- Compound 9 shows an IC50 value of 930 nM.
These values suggest that these compounds can significantly reduce eEF-2K activity in cancer cell lines such as MDA-MB-231 breast cancer cells .
Study 1: Synthesis and Evaluation
In a study focusing on the synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives, researchers synthesized a series of compounds and assessed their inhibitory effects on eEF-2K. The study utilized a radioactive assay to measure kinase activity and found that structural modifications could enhance inhibitory potency .
Study 2: Structure-Activity Relationship (SAR)
Another investigation explored the structure-activity relationships among various pyrido[2,3-d]pyrimidine analogs. The findings revealed that specific substituents at designated positions significantly influenced the compound's ability to inhibit eEF-2K. The optimal modifications included an ethyl group at R1 and a CONH₂ group at R2 .
Data Summary Table
| Compound | IC50 Value (nM) | Target | Effect |
|---|---|---|---|
| Compound 6 | 420 | eEF-2K | Significant inhibition in MDA-MB-231 cells |
| Compound 9 | 930 | eEF-2K | Moderate inhibition in MDA-MB-231 cells |
Q & A
Q. Table 1: Key Spectral Data for Representative Derivatives
| Substituent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Antimicrobial Activity (MIC, µg/mL) |
|---|---|---|---|
| 1-H (Parent) | 7.62–7.57 (thiazole H) | 154.5 (C=O) | 6.25 (S. aureus) |
| 1-(4-Methylbenzyl) | 5.13–5.21 (CH2), 7.57 (thiazole H) | 154.6 (C=O) | 12.5 (S. aureus) |
| 1-(Chloroacetamide) | 4.78–4.82 (CH2), 9.68 (NH) | 161.4 (C=O) | 25.0 (C. albicans) |
Q. Table 2: DFT-Calculated HOMO-LUMO Gaps
| Derivative | ΔE (eV) | Reactivity Site |
|---|---|---|
| 6a (Hydroxybenzoyl) | 3.93 | Benzodioxol O-atoms |
| 6b (Fluoro-substituted) | 3.91 | Fluorine atom |
| 6c (Ethyl-substituted) | 4.10 | Ethyl group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
